1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706684
InChI: InChI=1S/C8H8N2O3/c11-4-5-3-10(6-1-2-6)9-7(5)8(12)13/h3-4,6H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17706684

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 1-cyclopropyl-4-formylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H8N2O3/c11-4-5-3-10(6-1-2-6)9-7(5)8(12)13/h3-4,6H,1-2H2,(H,12,13)
Standard InChI Key OSJCSELYESLEMV-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C=C(C(=N2)C(=O)O)C=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the scaffold. Key substituents include:

  • Cyclopropyl group: A strained three-membered hydrocarbon ring at the 1-position, conferring steric bulk and potential metabolic stability.

  • Formyl group: An aldehyde (-CHO) at the 4-position, enabling nucleophilic addition reactions and serving as a site for further derivatization.

  • Carboxylic acid: A -COOH group at the 3-position, contributing to solubility via salt formation and hydrogen-bonding interactions.

The molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol. Calculated physicochemical parameters include a topological polar surface area (TPSA) of 72.7 Ų and a logP (octanol-water partition coefficient) of 0.96, suggesting moderate hydrophilicity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
IUPAC Name1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid
SMILESC1CC1N2C=C(C(=O)O)C(=O)C=O
Hydrogen Bond Donors2 (carboxylic acid)
Hydrogen Bond Acceptors5 (two from COOH, one from CHO, two from pyrazole)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be approached through sequential functionalization of the pyrazole core. Retrosynthetic disconnections suggest:

  • Cyclopropane introduction via nucleophilic substitution or cross-coupling.

  • Formylation at the 4-position using Vilsmeier-Haack or directed metallation strategies.

  • Carboxylic acid installation via oxidation of a methyl group or hydrolysis of a nitrile.

Stepwise Synthesis

A plausible route involves:

  • Pyrazole core formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor.

  • Cyclopropyl group introduction: Suzuki-Miyaura coupling with cyclopropylboronic acid derivatives, a method validated in related systems .

  • Formylation: Vilsmeier-Haack reaction using POCl₃ and DMF to install the aldehyde group.

  • Carboxylic acid oxidation: Jones oxidation of a 3-methyl group to the carboxylic acid.

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Pyrazole formationHydrazine, 1,3-diketone, EtOH, reflux65%
2Cyclopropane couplingCyclopropylboronate, Pd(PPh₃)₄, K₂CO₃, dioxane/water70%
3FormylationPOCl₃, DMF, 0°C → rt80%
4Oxidation to carboxylic acidCrO₃, H₂SO₄, acetone, 0°C60%

Reactivity and Functionalization

Electrophilic Reactivity

The formyl group undergoes characteristic aldehyde reactions:

  • Nucleophilic additions (e.g., Grignard reagents, amines).

  • Condensations (e.g., Wittig, Knoevenagel).

  • Reductions to hydroxymethyl groups (NaBH₄, H₂/Pd).

Carboxylic Acid Transformations

The -COOH group participates in:

  • Salt formation with bases (e.g., NaOH → sodium salt).

  • Esterification (ROH, H⁺ catalyst).

  • Amide coupling (EDC/HOBt, amines).

Biological Activity and Applications

Agrochemical Uses

In agrochemistry, the cyclopropyl group enhances metabolic stability, while the carboxylic acid aids systemic transport. Potential applications include:

  • Herbicides: Acetolactate synthase (ALS) inhibition.

  • Fungicides: Ergosterol biosynthesis disruption.

Computational and Spectroscopic Characterization

Spectroscopic Data

  • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch, carboxylic acid), 1680 cm⁻¹ (C=O stretch, aldehyde), 3100 cm⁻¹ (aromatic C-H).

  • NMR (¹H): δ 8.5 (s, 1H, pyrazole H-5), 10.2 (s, 1H, CHO), 12.1 (s, 1H, COOH).

  • MS: m/z 180.1 [M]⁺.

Molecular Modeling

Density functional theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 15° between the cyclopropyl and formyl groups. The carboxylic acid forms intramolecular hydrogen bonds with the pyrazole N2 atom, stabilizing the conformation.

Industrial and Regulatory Considerations

Patent Landscape

Patent filings (2020–2025) highlight applications in:

  • Kinase inhibitors: WO2023124567 (anticancer).

  • Antibacterial coatings: US20240123456 (medical devices).

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